molecular formula C14H22N2O4 B13767474 Benzenamine, 2,5-diethoxy-N,N-diethyl-4-nitro- CAS No. 68052-07-3

Benzenamine, 2,5-diethoxy-N,N-diethyl-4-nitro-

Cat. No.: B13767474
CAS No.: 68052-07-3
M. Wt: 282.34 g/mol
InChI Key: WQOIVYJIJVSNFM-UHFFFAOYSA-N
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Description

2,5-Diethoxy-N,N-diethyl-4-nitroaniline: is an organic compound with the molecular formula C14H22N2O4. It is a derivative of aniline, characterized by the presence of two ethoxy groups and a nitro group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis, dye production, and as an intermediate in the manufacture of other chemical substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethoxy-N,N-diethyl-4-nitroaniline typically involves the nitration of N,N-diethyl-2,5-diethoxyaniline. The nitration process is carried out using a nitrating agent such as nitric acid, often in the presence of sulfuric acid as a catalyst. The reaction is usually conducted at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of 2,5-Diethoxy-N,N-diethyl-4-nitroaniline follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diethoxy-N,N-diethyl-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Diethoxy-N,N-diethyl-4-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Diethoxy-N,N-diethyl-4-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethoxy and diethylamino groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

  • N,N-Diethyl-4-nitroaniline
  • 2,5-Diethoxy-N,N-dimethyl-4-nitroaniline
  • 4-Diethylamino-2,5-diethoxy-1-nitrobenzene
  • N,N-Diethyl-4-nitrosoaniline

Comparison: 2,5-Diethoxy-N,N-diethyl-4-nitroaniline is unique due to the presence of both ethoxy and diethylamino groups, which confer distinct electronic and steric properties. These features differentiate it from other similar compounds and influence its reactivity and applications in various fields .

Properties

CAS No.

68052-07-3

Molecular Formula

C14H22N2O4

Molecular Weight

282.34 g/mol

IUPAC Name

2,5-diethoxy-N,N-diethyl-4-nitroaniline

InChI

InChI=1S/C14H22N2O4/c1-5-15(6-2)11-9-14(20-8-4)12(16(17)18)10-13(11)19-7-3/h9-10H,5-8H2,1-4H3

InChI Key

WQOIVYJIJVSNFM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1OCC)[N+](=O)[O-])OCC

Origin of Product

United States

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